Azocane-1-carbonyl chloride
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Overview
Description
Chemical Reactions Analysis
Carbonyl compounds, including Azocane-1-carbonyl chloride, can undergo a variety of chemical reactions. These include nucleophilic addition reactions, where the carbon atom, being electron-poor, is a great target for attack by an electron-rich nucleophilic group . Carbonyl compounds with leaving groups can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom. The C=O group opens possibilities for many types of chemical reactions . Their physical and chemical properties are additionally influenced by substituents and conjugated double bonds .Scientific Research Applications
Synthesis of Heterocycles
Azocane-1-carbonyl chloride is instrumental in synthesizing various heterocycles, which are crucial in medicinal chemistry. It can facilitate the formation of five-, six-, or organometallic heterocyclic-membered systems and their fused analogs . These heterocycles are foundational structures in developing pharmaceuticals and agrochemicals.
Organic Azides Reactions
In the realm of organic chemistry, Azocane-1-carbonyl chloride can react with azides to produce a range of heterocycles. This includes the synthesis of pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines, which are pivotal in creating compounds with potential biological activity .
Medicinal Chemistry Applications
Azocane-1-carbonyl chloride derivatives have been explored for their potential in medicinal chemistry. They are involved in creating compounds that exhibit c-Met inhibition or GABA A modulating activity, which are important targets in cancer therapy and neurological disorders, respectively .
Fluorescent Probes
The compound’s derivatives can be used to develop fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying cellular processes, enzyme activities, and monitoring the presence of various ions or molecules .
Polymer Chemistry
In polymer chemistry, Azocane-1-carbonyl chloride is used to create structural units within polymers. These polymers have applications in solar cells, showcasing the compound’s role in advancing renewable energy technologies .
Photochemical Radical Generation
Azocane-1-carbonyl chloride is also significant in photochemical studies, particularly in generating acyl and carbamoyl radicals. These radicals are essential intermediates in various synthetic pathways, leading to the creation of complex molecules .
Mechanism of Action
Target of Action
It’s known that this compound is involved in the formation of substituted azocanes . Azocanes are eight-membered N-heterocyclic ring systems that are prevalent in a range of biologically significant targets .
Mode of Action
Azocane-1-carbonyl chloride interacts with its targets through a Rhodium-catalyzed cycloaddition fragmentation process . Specifically, exposure of diverse N-cyclopropylacrylamides to phosphine-ligated cationic Rh(I) catalyst systems under a CO atmosphere enables the directed generation of rhodacyclopentanone intermediates . Subsequent insertion of the alkene component is followed by fragmentation to give the heterocyclic target .
Biochemical Pathways
The compound’s involvement in the formation of substituted azocanes suggests it may influence pathways related to these structures .
Pharmacokinetics
Understanding the pharmacokinetic properties of a compound is crucial for predicting its bioavailability and potential interactions with other substances .
Result of Action
The result of Azocane-1-carbonyl chloride’s action is the formation of substituted azocanes . These structures are prevalent in a range of biologically significant targets , suggesting that the compound’s action could have significant molecular and cellular effects.
Action Environment
The action of Azocane-1-carbonyl chloride is influenced by environmental factors such as the presence of a CO atmosphere and a Rh(I) catalyst system . These conditions enable the directed generation of rhodacyclopentanone intermediates, which are crucial for the compound’s mode of action .
properties
IUPAC Name |
azocane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-8(11)10-6-4-2-1-3-5-7-10/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQKLXCRIQJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azocane-1-carbonyl chloride |
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